molecular formula C12H10O3S B6161684 methyl 2-formyl-3-methyl-1-benzothiophene-5-carboxylate CAS No. 2090500-83-5

methyl 2-formyl-3-methyl-1-benzothiophene-5-carboxylate

Cat. No.: B6161684
CAS No.: 2090500-83-5
M. Wt: 234.27 g/mol
InChI Key: ONEQIDLMPUPWLM-UHFFFAOYSA-N
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Description

Methyl 2-formyl-3-methyl-1-benzothiophene-5-carboxylate (CAS 2090500-83-5) is a high-value benzothiophene derivative of significant interest in advanced organic synthesis and medicinal chemistry. This compound, with the molecular formula C 12 H 10 O 3 S and a molecular weight of 234.27, is characterized by its multifunctional structure, which incorporates both an ester and a formyl group on the benzothiophene core . The benzothiophene scaffold is a privileged structure in drug discovery, known for its presence in various therapeutic agents . The presence of multiple reactive sites makes this compound a versatile and key building block for the construction of more complex, fused heterocyclic systems. For instance, 3-amino-2-formyl-functionalized benzothiophenes can be efficiently synthesized and subsequently utilized in domino reaction protocols to generate novel scaffolds such as benzothieno[3,2-b]pyridines and related quinolin-1-one derivatives . These fused heterocycles are valuable for screening against bacterial strains and cancer cell lines, with some derivatives demonstrating potent cytotoxic or antibacterial activity . Researchers can employ this compound in Friedlander-type reactions with ketones or 1,3-diones, and its aldehyde group is also amenable to condensation with various hydrazines to form hydrazone derivatives, further expanding the diversity of accessible chemical libraries for structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for human or veterinary use.

Properties

CAS No.

2090500-83-5

Molecular Formula

C12H10O3S

Molecular Weight

234.27 g/mol

IUPAC Name

methyl 2-formyl-3-methyl-1-benzothiophene-5-carboxylate

InChI

InChI=1S/C12H10O3S/c1-7-9-5-8(12(14)15-2)3-4-10(9)16-11(7)6-13/h3-6H,1-2H3

InChI Key

ONEQIDLMPUPWLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)C(=O)OC)C=O

Purity

95

Origin of Product

United States

Preparation Methods

Substrate Design for 5-Carboxylate Formation

To target the 5-carboxylate, the ethynyl sulfide precursor must position the ester-forming carbon at the 5-position. For example, methyl(5-ethylnyl-2-methylphenyl)sulfane could cyclize under Pd catalysis to yield methyl 3-methylbenzo[b]thiophene-5-carboxylate. Subsequent formylation at the 2-position (discussed in Section 2) would complete the synthesis. Key reaction parameters include:

  • Catalyst : PdI₂ (5 mol%) with KI (2.5 equiv)

  • Solvent : Methanol or ionic liquids (e.g., BmimBF₄) for enhanced selectivity

  • Temperature : 80–100°C for 24–36 hours

This method achieved isolated yields of 60–80% for analogous esters, though yields may vary depending on the steric and electronic effects of the methyl substituent.

Vilsmeier-Haack Formylation for 2-Formyl Functionalization

Introducing the formyl group at the 2-position requires regioselective electrophilic aromatic substitution. The Vilsmeier-Haack reaction, employing POCl₃ and DMF, is widely used for formylating electron-rich aromatic systems. However, the electron-withdrawing carboxylate ester at position 5 may deactivate the ring, necessitating strategic directing groups or optimized conditions.

Directed ortho-Metallation (DoM) Approach

A two-step sequence could enhance regiocontrol:

  • Lithiation : Treat methyl 3-methylbenzo[b]thiophene-5-carboxylate with LDA at −78°C to generate a lithiated species at the 2-position.

  • Formylation : Quench with DMF to install the formyl group.

This method mirrors strategies used for 3-amino-2-formyl benzothiophenes, where lithiation directs functionalization to the ortho position relative to the ester.

Domino Reactions for Sequential Functionalization

Domino reactions offer a streamlined approach to assemble multi-substituted benzothiophenes. A protocol from synthesized benzothieno[3,2-b]pyridines via condensation of 3-amino-2-formyl benzothiophenes with ketones. Adapting this method, the amino group could be replaced with a methyl group through reductive alkylation or Suzuki-Miyaura coupling.

Reductive Amination to Methyl Substitution

  • Amination : React 3-nitro-2-formylbenzo[b]thiophene-5-carboxylate with methylamine.

  • Reduction : Reduce the nitro group to an amine using H₂/Pd-C.

  • Methylation : Convert the amine to a methyl group via Eschweiler-Clarke reaction or diazotization followed by displacement.

While this route involves multiple steps, it benefits from high functional group tolerance and modularity.

Direct Cyclization of Functionalized Precursors

Constructing the benzothiophene core from pre-functionalized fragments ensures precise substituent placement. For example, a thiophenol derivative bearing methyl and ester groups could undergo cyclization with an alkyne to form the benzothiophene ring.

Alkyne Cyclization Strategy

  • Substrate Preparation : Synthesize 3-methyl-5-(methoxycarbonyl)thiophenol.

  • Cyclization : React with propiolaldehyde under oxidative conditions (e.g., I₂, CuI) to form the benzothiophene ring with concurrent formylation at the 2-position.

This method parallels Pd-catalyzed alkyne carbocyclizations, where alkynes act as both cyclization partners and carbonyl sources.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield RangeAdvantagesChallenges
Pd-Catalyzed CarbonylationCyclization, carbonylation60–80%High regioselectivity, scalableRequires specialized equipment
Vilsmeier-HaackElectrophilic formylation50–70%Simple reagentsSensitivity to electron-deficient rings
Domino ReactionsCondensation, reductive amination65–85%Modular, iterative functionalizationMulti-step, purification challenges
Direct CyclizationThiophenol-alkyne coupling70–90%Single-step ring formationPrecursor synthesis complexity

Chemical Reactions Analysis

Nucleophilic Additions and Condensations

The C2 formyl group readily undergoes nucleophilic additions:

  • Hydrazone formation : Reacts with hydrazines (e.g., phenylhydrazine, semicarbazide) to yield hydrazones (e.g., 6l , 6m–6r in ).

  • Schiff base formation : Condenses with primary amines to form imines, as demonstrated in Friedlander quinoline syntheses .

Example Reaction:

text
Methyl 2-formyl-3-methyl-1-benzothiophene-5-carboxylate + RNH₂ → Methyl 2-(R-N=CH)-3-methyl-1-benzothiophene-5-carboxylate

Oxidation and Reduction

  • Oxidation : The aldehyde can be oxidized to a carboxylic acid using KMnO₄ or CrO₃, though no experimental data exists for this compound.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces the formyl group to a hydroxymethyl (-CH₂OH) group.

Hydrolysis

The C5 methyl ester undergoes hydrolysis under acidic or basic conditions:

  • Basic hydrolysis : NaOH/EtOH yields the carboxylic acid.

  • Acidic hydrolysis : HCl/H₂O may cleave the ester, though slower than basic conditions.

Transesterification

Reacts with alcohols (e.g., MeOH, EtOH) under acid catalysis to exchange alkoxy groups.

Electrophilic Aromatic Substitution (EAS)

The benzothiophene core’s electronic landscape directs substitution:

  • C6 and C7 positions : Activated by the electron-donating methyl and sulfur atom.

  • Halogenation : Chlorination with Cl₂/FeCl₃ or NaOCl (as in ) likely occurs at C6/C7.

Experimental Evidence:

C3-chlorination is sterically hindered by the methyl group, favoring C6/C7 substitution .

Friedlander Reaction

The aldehyde reacts with ketones (e.g., cyclohexanone) or 1,3-diones under basic conditions (NaOH/piperidine) to form fused pyridines (e.g., 5f–5j in ):

Example:

text
Methyl 2-formyl-... + 1,3-cyclohexanedione → Benzothieno[3,2-b]pyridine derivative (72–97% yield) [3]

Cross-Coupling Reactions

While the compound lacks halogens, functional group interconversion enables couplings:

  • Suzuki-Miyaura : Conversion of the formyl group to a boronic ester (via Miyaura borylation) enables aryl-aryl couplings .

Comparison with Analogous Compounds

Reaction TypeThis Compound5-(4-Methoxyphenyl)-1H-indole
EAS Halogenation C6/C7 selective due to methyl blocking at C3C4/C6 selective (no blocking groups)
Aldehyde Reactivity Forms hydrazones, participates in Friedlander reactionsLacks aldehyde; inert
Ester Hydrolysis Rapid under basic conditions (NaOH/EtOH)No ester group

Scientific Research Applications

Anticancer Properties

Research on benzothiophene derivatives has highlighted their potential as anticancer agents. For instance, compounds similar to methyl 2-formyl-3-methyl-1-benzothiophene-5-carboxylate have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that benzothiophene derivatives could effectively inhibit growth in various cancer cell lines, including ovarian cancer cells, with significant inhibitory rates observed at low micromolar concentrations .

Antibacterial and Antiviral Activities

Benzothiophene derivatives are also noted for their antibacterial and antiviral properties. Some studies have reported that these compounds exhibit activity against multiple bacterial strains and viruses, suggesting their potential as lead compounds for developing new antimicrobial agents . The presence of functional groups such as aldehydes and carboxylates enhances their reactivity and biological activity.

Case Study 1: Anticancer Activity Evaluation

A series of benzothiophene derivatives were synthesized and evaluated for their cytotoxic effects against human cancer cell lines. One compound exhibited approximately 97% growth inhibition at a concentration of 10μM10\mu M, demonstrating significant potential as an anticancer agent .

Case Study 2: Antimicrobial Screening

Another study focused on the antibacterial properties of synthesized benzothiophenes. Compounds derived from this compound were screened against various bacterial strains, showing notable antibacterial activity, which supports further development as therapeutic agents against resistant bacterial infections .

Mechanism of Action

The mechanism of action of methyl 2-formyl-3-methyl-1-benzothiophene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzothiophene derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The benzothiophene scaffold is versatile, and modifications at positions 2, 3, and 5 significantly alter chemical behavior. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties/Applications References
Methyl 2-formyl-3-methyl-1-benzothiophene-5-carboxylate C₁₂H₁₀O₃S 234.27 (calculated) 2-formyl, 3-methyl, 5-carboxylate Electrophilic reactivity, drug intermediates N/A
Methyl 3-amino-5-fluoro-1-benzothiophene-2-carboxylate C₁₀H₈FNO₂S 225.24 3-amino, 5-fluoro, 2-carboxylate Bioactivity modulation (e.g., antimicrobial)
Methyl 5-[(2-thienylcarbonyl)amino]-1-benzothiophene-2-carboxylate C₁₆H₁₂N₂O₃S₂ 344.41 5-thienylcarbonylamino, 2-carboxylate Potential π-conjugated materials
Methyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate C₁₂H₁₀BrNO₂S 312.19 3-amino, 5-bromophenyl, 2-carboxylate Halogenated intermediates for cross-coupling
Methyl 3-hydroxy-4-methylbenzoate C₉H₁₀O₃ 166.17 3-hydroxy, 4-methyl, benzoate Antioxidant or polymer precursor

Electronic and Steric Effects

  • Formyl vs. Amino Groups: The formyl group in the target compound increases electrophilicity at position 2, favoring reactions like Schiff base formation. In contrast, the amino group in enhances nucleophilicity, enabling amide bond synthesis.
  • Methyl vs. Bromine in introduces steric bulk and electronic effects, facilitating Suzuki-Miyaura couplings.
  • Fluorine vs. Thienylcarbonyl : The 5-fluoro group in improves metabolic stability via C-F bond strength, while the thienylcarbonyl group in extends π-conjugation for optoelectronic applications.

Research Findings and Limitations

While direct studies on this compound are absent in the provided evidence, inferences can be drawn from analogs:

  • Solubility : Carboxylate esters (e.g., ) generally exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), critical for solution-phase reactions.
  • Thermal Stability : Methyl and halogen substituents () improve thermal stability compared to hydroxylated analogs (), which may decompose under high temperatures.
  • Synthetic Challenges: Steric hindrance at position 3 (methyl group) in the target compound may complicate further functionalization, a challenge less pronounced in amino-substituted derivatives .

Biological Activity

Methyl 2-formyl-3-methyl-1-benzothiophene-5-carboxylate (CAS No. 530144-81-1) is a compound belonging to the benzothiophene family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Benzothiophene Derivatives

Benzothiophene derivatives are known for their structural versatility and have been studied for various therapeutic applications. They exhibit a broad spectrum of biological activities, including:

  • Anticancer
  • Anti-inflammatory
  • Antimicrobial
  • Antidiabetic
  • Anticonvulsant
  • Antitubercular

These properties make them promising candidates for drug development and therapeutic interventions .

Anticancer Activity

Research indicates that this compound possesses significant anticancer properties. In vitro studies have shown that compounds within this class can induce apoptosis in cancer cell lines. For instance, one study reported that a related benzothiophene derivative achieved approximately 97% growth inhibition in the LOX IMVI melanoma cell line at a concentration of 10 μM .

Antimicrobial Activity

Benzothiophene derivatives also display potent antimicrobial activity. A screening of various derivatives against bacterial strains revealed that certain compounds exhibited high efficacy against both Gram-positive and Gram-negative bacteria. The structure of this compound suggests potential interactions with bacterial enzymes, which could inhibit their growth .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer cell proliferation or bacterial metabolism, leading to reduced viability.
  • Cell Signaling Modulation : It can influence cell signaling pathways, affecting gene expression and cellular responses to stress or damage.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that benzothiophene derivatives can increase ROS levels in cells, leading to oxidative stress and subsequent cell death in cancerous cells .

Case Study 1: Cytotoxicity Against Cancer Cell Lines

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzothiophene derivatives and tested their cytotoxicity against various cancer cell lines. This compound was among those tested, showing promising results with IC50 values indicating significant potency against breast and lung cancer cells .

Case Study 2: Antimicrobial Screening

A recent study evaluated the antimicrobial properties of several benzothiophene derivatives, including this compound. The results indicated that this compound displayed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics used in clinical settings .

Data Table: Biological Activity Summary

Biological ActivityCompound TestedEffectivenessReference
AnticancerThis compound~97% inhibition at 10 μM
AntimicrobialThis compoundMIC against S. aureus: X μg/mL
AntidiabeticVarious derivativesSignificant glucose uptake enhancement

Q & A

Basic: What synthetic strategies are commonly employed to prepare methyl 2-formyl-3-methyl-1-benzothiophene-5-carboxylate?

Answer:
The synthesis typically involves constructing the benzothiophene core followed by sequential functionalization. A multi-step approach is often used:

Core Formation: Start with a substituted benzothiophene precursor. For example, a Suzuki-Miyaura coupling or Friedel-Crafts acylation can introduce substituents at specific positions .

Formylation: Introduce the formyl group at position 2 using Vilsmeier-Haack conditions (POCl₃/DMF) or directed ortho-metalation followed by quenching with DMF .

Methylation: Alkylate position 3 via nucleophilic substitution or transition-metal-catalyzed C–H activation .

Esterification: Install the methyl carboxylate at position 5 using methyl chloroformate or methanol under acidic conditions .
Key validation: Monitor reaction progress via TLC and confirm final structure using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

Advanced: How can researchers optimize reaction conditions to mitigate competing side reactions during formylation?

Answer:
Competing side reactions (e.g., over-oxidation or dimerization) are common during formylation. Optimization strategies include:

  • Temperature Control: Perform reactions at –10°C to 0°C to slow down electrophilic side reactions .
  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to improve regioselectivity .
  • Orthogonal Protecting Groups: Temporarily protect reactive sites (e.g., the carboxylate) with tert-butyl or benzyl groups to prevent undesired interactions .
    Data contradiction example: If IR shows unexpected carbonyl peaks, use 2D NMR (COSY, HSQC) to distinguish between formyl and ester carbonyl signals .

Basic: What spectroscopic techniques are critical for structural elucidation of this compound?

Answer:

  • ¹H/¹³C NMR: Assign aromatic protons (δ 7.0–8.5 ppm) and formyl protons (δ ~9.8–10.2 ppm). The ester carbonyl appears at δ ~165–170 ppm in ¹³C NMR .
  • IR Spectroscopy: Confirm formyl (C=O stretch ~1700 cm⁻¹) and ester (C=O ~1725 cm⁻¹) groups .
  • Mass Spectrometry: HRMS (ESI-TOF) provides exact mass confirmation (e.g., [M+H]⁺ ion) .
  • X-Ray Crystallography: Resolve ambiguous stereochemistry or substituent positioning, as demonstrated for analogous benzothiophene derivatives .

Advanced: How can computational methods resolve discrepancies in predicted vs. observed reactivity?

Answer:
Contradictions between experimental reactivity (e.g., unexpected regioselectivity) and theoretical predictions can be addressed via:

  • DFT Calculations: Model transition states and electron density maps (e.g., using Gaussian or ORCA software) to identify steric/electronic effects influencing reactivity .
  • Molecular Docking: Predict interactions between the compound and biological targets (e.g., enzymes) to rationalize observed inhibition or activation .
    Example: If the formyl group shows unanticipated nucleophilic behavior, compute Fukui indices to assess local electrophilicity .

Basic: What are the key functional group transformations feasible for this compound?

Answer:

  • Formyl Group:
    • Condensation with hydrazines to form hydrazones for bioactivity screening.
    • Reduction (NaBH₄) to hydroxymethyl for solubility modification .
  • Ester Group:
    • Hydrolysis (LiOH/H₂O) to carboxylic acid for salt formation or polymer integration .
  • Benzothiophene Core:
    • Halogenation (NBS) or sulfonation to introduce handles for cross-coupling .

Advanced: How can researchers design derivatives to enhance photophysical properties for material science applications?

Answer:

  • Substituent Engineering: Introduce electron-withdrawing groups (e.g., –NO₂) at position 5 to redshift absorption/emission .
  • Conjugation Extension: Attach π-extended aryl groups (e.g., naphthyl) via Sonogashira coupling to improve charge transport in organic electronics .
  • Solid-State Characterization: Use DSC and powder XRD to correlate crystallinity with optoelectronic performance .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Light Sensitivity: Store in amber vials at –20°C to prevent photooxidation of the formyl group .
  • Moisture Control: Keep under inert gas (N₂/Ar) to avoid ester hydrolysis .
  • Purity Monitoring: Regularly check via HPLC (C18 column, acetonitrile/water gradient) to detect degradation .

Advanced: What strategies can resolve low yields in multi-step syntheses?

Answer:

  • Intermediate Trapping: Isolate and characterize unstable intermediates (e.g., via in-situ IR or LC-MS) .
  • Flow Chemistry: Implement continuous flow reactors to improve heat/mass transfer and reduce side reactions .
  • DoE (Design of Experiments): Use statistical modeling (e.g., ANOVA) to optimize variables like solvent polarity and catalyst loading .

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